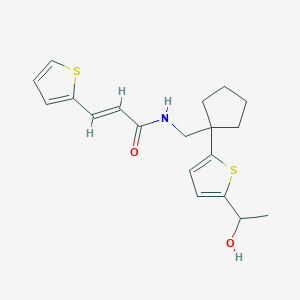

(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

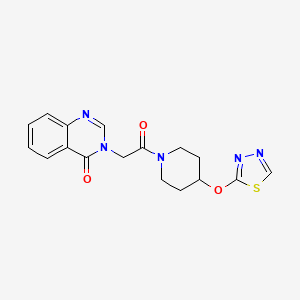

(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H23NO2S2 and its molecular weight is 361.52. The purity is usually 95%.

BenchChem offers high-quality (E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization for Corrosion Inhibition

A study explored the impact of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The research focused on the chemical and electrochemical methods to characterize the effectiveness of these inhibitors. Through various spectroscopy methods, the compounds were verified and characterized, demonstrating significant corrosion inhibition efficiency for copper, attributed to their mixed-type inhibitor properties and adsorption behavior on copper surfaces (Ahmed Abu-Rayyan et al., 2022).

Molecular Mechanism of Neurotoxicity

Another research avenue involves understanding the molecular mechanisms underlying acrylamide-induced neurotoxicity. A comprehensive review highlighted how acrylamide's electrophilic nature leads to covalent bonding with nucleophilic sites within proteins, particularly cysteine thiolate groups, resulting in protein inactivation and impaired neurotransmission. This insight into acrylamide's neurotoxic mechanism underscores the importance of studying electrophilic environmental pollutants and their potential cumulative health risks (R. LoPachin & T. Gavin, 2012).

Interaction with Amino Acids and DNA

Acrylamide, along with other food-borne toxicants like acrolein and 5-hydroxymethylfurfural (HMF), can interact with amino acids, proteins, and DNA through Michael addition and nucleophilic reactions. This interaction, occurring both in foods and in vivo, potentially increases exposure to these toxins and their derivatives after ingestion, highlighting the need for further investigation into their exposure levels, toxicities, and pharmacokinetics (J. Ou et al., 2020).

Environmental Fate and Neurotoxicity Review

A review on acrylamide and polyacrylamide covered production, use, environmental fate, and neurotoxicity, noting acrylamide's high mobility in soil and water, biodegradability, and the reversibility of its neurotoxic effects. This review emphasizes the necessity of handling the monomer with care to prevent toxicity, while also pointing out that polyacrylamide is non-toxic. Research continues to assess acrylamide's broader impacts, including developmental, reproductive, genotoxic, and carcinogenic effects (Eldon A. Smith & F. Oehme, 1991).

Eigenschaften

IUPAC Name |

(E)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S2/c1-14(21)16-7-8-17(24-16)19(10-2-3-11-19)13-20-18(22)9-6-15-5-4-12-23-15/h4-9,12,14,21H,2-3,10-11,13H2,1H3,(H,20,22)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSFKTGIICAACL-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2682226.png)

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride](/img/structure/B2682228.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2682236.png)

![ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2682243.png)

![2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2682248.png)